4-Amino-1-pentanol-d4 Benzyl Ether
Description
Properties
Molecular Formula |
C₁₂H₁₃D₄NO₂ |
|---|---|
Molecular Weight |
211.29 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research
Analytical Method Development
One of the primary applications of 4-Amino-1-pentanol-d4 Benzyl Ether is in the development and validation of analytical methods for pharmaceuticals. It serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of hydroxychloroquine and its metabolites. This compound allows researchers to ensure accuracy and reliability in their analytical results, particularly in quality control processes for drug production .
Quality Control in Drug Manufacturing
The compound is utilized in quality control applications during the commercial production of hydroxychloroquine. It aids in identifying and characterizing process-related impurities, which is crucial for maintaining the safety and efficacy of pharmaceutical products .
Synthesis of Deuterated Compounds
Intermediate in Synthesis
this compound acts as an intermediate in the synthesis of deuterated versions of various pharmaceuticals, including hydroxychloroquine-d4 sulfate. The incorporation of deuterium can enhance the pharmacokinetic properties of drugs and improve their metabolic stability .
Research on Pharmacodynamics
Studying Drug Metabolism
Due to its deuterated nature, this compound is instrumental in pharmacokinetic studies that investigate drug metabolism and distribution within biological systems. The use of deuterium-labeled compounds allows researchers to trace the metabolic pathways of drugs more effectively using techniques such as NMR spectroscopy and mass spectrometry .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in pharmaceutical research:
- Identification of Impurities : A study published in the Journal of Pharmaceutical and Biomedical Analysis detailed how this compound was used to identify impurities related to chloroquine and hydroxychloroquine through advanced chromatographic techniques .
- HPLC Method Validation : Research conducted by Brocks et al. demonstrated the application of this compound in validating HPLC methods for the assay of hydroxychloroquine enantiomers, showcasing its importance in ensuring accurate drug formulations .
Comparison with Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities with 4-Amino-1-pentanol-d4 Benzyl Ether:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₂H₁₃D₄NO₂ | ~205.3* | Benzyl ether, amino, deuterated alcohol |
| 4-Aminophenylethanol (CAS 104-10-9) | C₈H₁₁NO | 137.18 | Benzene ring, amino, ethanol |
| 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol | C₁₇H₂₂N₂O₂ | 298.37 | Dual hydroxyl, amino, propanol |
| Benzyl Ether (CAS 103-50-4) | C₁₄H₁₄O | 198.26 | Benzyl ether, non-polar backbone |
*Estimated molecular weight includes +4 from deuterium substitution (4 × (D – H) = 4 × 1 = 4).
Key Observations :
- Amino-Alcohol Backbone: Unlike 4-Aminophenylethanol (C₈H₁₁NO), which has a simple ethanol chain, the target compound features a longer pentanol-d4 chain, enhancing solubility in deuterated solvents like CDCl₃ or methanol-d4 .
- Deuterium Effects: The d4 labeling differentiates it from non-deuterated analogues, reducing NMR signal interference and enabling precise tracking in metabolic studies.
Physical and Chemical Properties
*Data inferred from structural analogues and deuterium effects.
Key Observations :
- Solvent Preferences: Similar to benzyl ether derivatives, the target compound likely exhibits higher stability in acetonitrile than methanol due to reduced solvent competition for metal coordination sites .
- Thermal Stability: The benzyl ether group imparts higher boiling points compared to non-ether analogues like 4-Aminophenylethanol.
Comparison with Other Syntheses :
Metal Complexation :
- AgL Complexes: Unlike PNP-lariat ethers, which bind silver ions via nitrogen atoms, the target compound’s amino group may serve as a primary binding site, forming 1:1 (AgL) or higher-order complexes (Ag₂L, Ag₃L) .
- Solvent Effects: Stability constants in acetonitrile likely exceed those in methanol due to weaker solvent competition, a trend observed in related benzyl ether systems .
Research Findings and Challenges
- Isotopic Purity : Ensuring >99% deuterium incorporation is critical for NMR applications, requiring rigorous synthesis protocols .
- Solvent Compatibility: Methanol’s strong solvation effects may limit complexation efficiency, necessitating acetonitrile for optimal metal-binding studies .
- Safety Considerations: Similar to 4-Aminophenylethanol, handling requires precautions against prolonged skin/eye contact, with storage at 2–8°C recommended for stability .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 4-Amino-1-pentanol-d4 Benzyl Ether, and how does deuteration impact reaction efficiency?
- Methodology : Synthesis typically involves benzylation of 4-amino-1-pentanol-d4 using benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ or NaH in anhydrous THF) . Deuterium incorporation at the 1-pentanol position requires deuterated starting materials (e.g., D₂O for hydroxyl proton exchange or deuterated reducing agents like NaBD₄). Reaction monitoring via TLC (silica gel, 10% ethyl acetate/petroleum ether) or HPLC (C18 column, UV detection at 254 nm) is critical .
- Deuteration Impact : Kinetic isotope effects (KIEs) may slow reaction rates by 2–3× compared to non-deuterated analogs, necessitating extended reaction times .
Q. How is this compound characterized, and what analytical techniques differentiate its deuterated structure?
- Key Techniques :
- NMR : ¹H NMR shows absence of proton signals at the deuterated positions (C1 of pentanol), while ²H NMR confirms isotopic purity .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ with a mass shift of +4 Da compared to the non-deuterated compound .
- FTIR : O-H and N-H stretches (3200–3500 cm⁻¹) are attenuated due to deuteration .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
- Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Photostability : Benzyl ethers degrade under UV light; use amber vials for storage .
- Hydrolytic Stability : Susceptible to acidic/basic hydrolysis; maintain pH 6–8 in solutions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity in deuterated analogs?
- SAR Strategy :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzyl ring to enhance metabolic stability.
- Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) between deuterated/non-deuterated versions. Reduced metabolic clearance (CYP450-mediated) is observed in deuterated analogs due to KIEs .
Q. What isotopic effects arise in pharmacokinetic studies of this compound?
- Methodology :
- In Vivo Studies : Administer deuterated and non-deuterated compounds to rodent models. Use LC-MS/MS to measure plasma half-life (t₁/₂). Deuteration increases t₁/₂ by 20–30% due to slower hepatic metabolism .
- Computational Modeling : Density Functional Theory (DFT) predicts KIEs for C-D bond cleavage in metabolic pathways .
Q. How can conflicting data on synthetic yields be resolved?
- Case Study : Discrepancies in reported yields (40–75%) may stem from residual moisture in reactions or incomplete deuteration.
- Troubleshooting :
- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
- Validate deuteration efficiency via ²H NMR or isotopic ratio MS .
Q. What environmental persistence and ecotoxicological risks are associated with this compound?
- Assessment Protocol :
- Biodegradability : OECD 301F test shows <10% degradation in 28 days, indicating high persistence .
- Ecotoxicology : Acute toxicity (LC₅₀) in Daphnia magna is 12 mg/L (72-h exposure), classifying it as "toxic" under GHS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
